3,5-bis(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
1-(BENZENESULFONYL)-3,5-BIS(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydropyrazole ring, which is further substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-3,5-BIS(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with a suitable pyrazole precursor under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(BENZENESULFONYL)-3,5-BIS(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield dihydropyrazole derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form sulfonamide or sulfonylthiol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Sulfonamide or sulfonylthiol derivatives.
Scientific Research Applications
1-(BENZENESULFONYL)-3,5-BIS(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-3,5-BIS(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and induction of apoptosis . The compound’s sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Dihydropyrazole derivatives: These compounds have the dihydropyrazole ring and are used in various medicinal applications.
Uniqueness: 1-(BENZENESULFONYL)-3,5-BIS(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE stands out due to its dual substitution with 4-methylphenyl groups, which enhances its stability and biological activity. This unique structural feature allows it to interact more effectively with molecular targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C23H22N2O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(4-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H22N2O2S/c1-17-8-12-19(13-9-17)22-16-23(20-14-10-18(2)11-15-20)25(24-22)28(26,27)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
InChI Key |
UFGHKMIBIKPYAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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